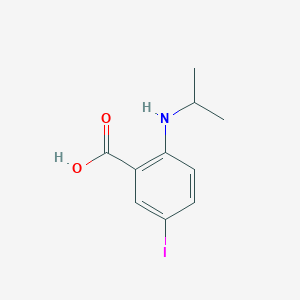

5-Iodo-2-(propan-2-ylamino)benzoic acid

Description

5-Iodo-2-(propan-2-ylamino)benzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the 5-position and a propan-2-ylamino (isopropylamino) group at the 2-position. Its molecular formula is C₁₀H₁₂INO₂, with a calculated molecular weight of 305.12 g/mol. The carboxylic acid moiety enables hydrogen bonding and ionic interactions, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-iodo-2-(propan-2-ylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-6(2)12-9-4-3-7(11)5-8(9)10(13)14/h3-6,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHWQADSRVWBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

5-Iodoanthranilic Acid (2-Amino-5-iodobenzoic acid)

- Molecular Formula: C₇H₆INO₂

- Molecular Weight : 263.03 g/mol

- Melting Point : 219–221°C

- Key Features: The amino group at position 2 enhances polarity and hydrogen-bonding capacity, leading to a high melting point. Reduced steric hindrance compared to the isopropylamino group in the target compound. Potential applications in coordination chemistry due to the amino-carboxylic acid motif.

5-Iodo-2-Methyl Benzoic Acid

- Molecular Formula : C₈H₇IO₂ (inferred from structure)

- Key Features :

- A methyl group at position 2 reduces polarity and increases hydrophobicity.

- Lacks the reactive amine present in the target compound, limiting its utility in nucleophilic reactions.

- Simpler structure may favor crystallinity but offers fewer functionalization sites.

5-Iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid

- Molecular Formula : C₈H₅IN₄O₂

- Molecular Weight : 316.06 g/mol

- Predicted pKa : 2.59

- Key Features :

- The tetrazole ring acts as a bioisostere for carboxylic acids, altering acidity and solubility.

- Higher nitrogen content may enhance binding to metal ions or biological targets.

- Predicted lower boiling point (477.2°C) compared to carboxylic acid analogs.

5-Iodo-2-[(4-propoxybenzoyl)carbamothioylamino]benzoic Acid

- Molecular Formula : C₁₈H₁₇IN₂O₄S

- Molecular Weight : 483.995 g/mol

- Key Features :

- The bulky carbamothioyl and propoxy groups significantly increase molecular weight and steric hindrance.

- Sulfur atoms in the carbamothioyl group may facilitate unique reactivity or coordination chemistry.

- Likely low aqueous solubility due to high lipophilicity.

Data Table: Comparative Properties of Similar Compounds

*Calculated values.

Key Research Findings

- Substituent Effects on Solubility: The isopropylamino group in the target compound likely reduces aqueous solubility compared to the amino group in 5-iodoanthranilic acid due to increased hydrophobicity .

- Acidity Trends : The tetrazole derivative exhibits a lower predicted pKa (2.59) than typical carboxylic acids (~4–5), highlighting its utility in pH-sensitive applications.

- Steric and Functional Diversity : The carbamothioyl derivative demonstrates how bulky substituents can hinder crystallization but enable tailored molecular interactions in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.